(4-Nitrophenyl)vinyl ether

Beschreibung

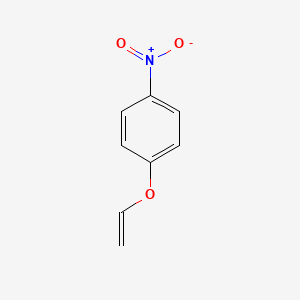

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethenoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVUXNLJQRWUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240190 | |

| Record name | (4-Nitrophenyl)vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-14-7 | |

| Record name | 1-(Ethenyloxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenyl)vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Nitrophenyl)vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ETHENYLOXY)-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA6LQ39MHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of (4-Nitrophenyl)vinyl ether

An In-depth Technical Guide to (4-Nitrophenyl)vinyl ether: Properties, Reactivity, and Handling

Introduction

This compound, also known as 1-(ethenyloxy)-4-nitrobenzene, is an organic compound featuring a vinyl ether group and a nitro group attached to a benzene ring.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis. The electron-rich double bond of the vinyl ether group is reactive towards electrophiles and participates in polymerization, while the electron-withdrawing nitro group influences the aromatic ring's reactivity and can be chemically modified.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling protocols, tailored for researchers in chemistry and drug development.

Physicochemical and Molecular Properties

This compound is characterized by the following properties, which are crucial for its application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 940-14-7 | [1][2][5] |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| IUPAC Name | 1-(ethenyloxy)-4-nitrobenzene | [2] |

| Synonyms | p-Nitrophenyl vinyl ether, Vinyl p-nitrophenyl ether | [1][2] |

| Appearance | Data not explicitly available; related compounds are crystalline solids. | |

| Melting Point | 63 °C | [1] |

| Boiling Point | Data not available. | |

| Solubility | Data not available; expected to be soluble in common organic solvents. |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectra are not provided in the search results, a profile can be predicted based on its structure and general principles of spectroscopy.[6]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the vinyl and aromatic protons. The vinyl protons (=CH₂) should appear as two doublets of doublets, and the vinylic proton (-O-CH=) as a doublet of doublets, typically in the 4.0-7.0 ppm range. The aromatic protons on the para-substituted ring will appear as two distinct doublets in the aromatic region (7.0-8.5 ppm), with the protons ortho to the strongly electron-withdrawing nitro group shifted further downfield.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the two vinyl carbons (typically 90-160 ppm) and the four unique aromatic carbons. The carbon attached to the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy : Key absorption bands would include a strong C-O-C stretching vibration for the ether linkage (around 1050-1250 cm⁻¹), characteristic C=C stretching for the vinyl group (around 1640 cm⁻¹), and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) typically found near 1520 cm⁻¹ and 1350 cm⁻¹.[6]

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight of 165.15 g/mol .

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the vinyl ether and the aromatic nitro group.

Reactivity of the Vinyl Ether Group

Vinyl ethers contain an electron-rich double bond, making them susceptible to electrophilic attack.[3] Key reactions include:

-

Acid-Catalyzed Hydrolysis : In the presence of aqueous acid, the vinyl ether can hydrolyze to form 4-nitrophenol and acetaldehyde. This reaction is a known characteristic of vinyl ethers.[4]

-

Polymerization : The double bond can undergo polymerization, particularly through cationic mechanisms. It can also copolymerize with other monomers like acrylates in free-radical systems.[4]

-

Cycloaddition Reactions : As an electron-rich alkene, it can participate in cycloaddition reactions, such as the Diels-Alder reaction.[3]

Reactivity of the Nitrophenyl Group

The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, its primary reactivity involves reduction to an amino group, which is a foundational transformation in the synthesis of many pharmaceuticals and dyes.

Stability and Peroxide Formation

A critical consideration for all ethers, and particularly vinyl ethers, is their tendency to form explosive peroxides upon exposure to air and light.[7][8] This is a significant safety hazard. The product may form explosive peroxides and should be tested for their presence before distillation or evaporation.[7] It is recommended to store this compound in sealed, light-resistant containers, and to test for peroxides or discard the material after one year.[7][8]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: This protocol is adapted from general procedures for palladium-catalyzed transetherification. [9]The use of a palladium(II) acetate/1,10-phenanthroline system generates an active catalyst in situ. An excess of ethyl vinyl ether is used to drive the reaction equilibrium towards the product. The final purification by column chromatography is necessary to remove unreacted starting material and catalyst residues. [10]

-

Catalyst Preparation : In a clean, dry flask, dissolve palladium(II) acetate (e.g., 0.02 eq) in a minimal amount of an appropriate solvent like dichloromethane. In a separate container, dissolve a ligand such as 1,10-phenanthroline (e.g., 0.03 eq) in the same solvent. Add the ligand solution dropwise to the palladium solution and stir for 30 minutes at room temperature to generate the catalyst.

-

Reaction Setup : To the catalyst solution, add a solution of 4-nitrophenol (1.0 eq) and a large excess of ethyl vinyl ether (e.g., 12 eq) in dichloromethane.

-

Reaction Execution : Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction and extract the mixture with a suitable solvent like ethyl acetate. Wash the combined organic layers with aqueous sodium bicarbonate solution to remove any unreacted acidic phenol, followed by a brine wash. [10]5. Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane mixture) to afford pure this compound. [10]6. Validation : Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Safety, Handling, and Disposal

Proper handling of this compound is critical due to its potential hazards.

-

Hazard Identification : While a specific SDS for this compound is not detailed, related compounds provide guidance. Nitroaromatic compounds can be toxic. [11][12]Ethers pose a risk of forming explosive peroxides. [7]Handling should be done in a well-ventilated place, wearing suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes. [1][13]* Storage : Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area. [8][14]It is crucial to date the container upon receipt and upon opening to track its age and manage the risk of peroxide formation. [8]* Disposal : Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be handled as the product itself. [7]

Applications in Scientific Research

This compound serves as a valuable building block in several areas:

-

Organic Synthesis : It is an intermediate in the synthesis of more complex molecules, where the vinyl ether can be used as a protecting group or a reactive handle for C-C bond formation. The nitro group can be reduced to an amine, providing a route to anilines that are prevalent in pharmaceuticals. [15]* Drug Delivery and Development : Vinyl ether-containing lipids have been explored for their use in drug and gene delivery systems. [16]Nitrophenyl ethers have also been investigated as potential PD-1/PD-L1 inhibitors for cancer immunotherapy. [17]* Polymer Chemistry : As a functionalized monomer, it can be incorporated into polymers to modify their properties, such as thermal stability or reactivity. [15]

Conclusion

This compound is a synthetically useful compound defined by the complementary reactivity of its vinyl ether and nitrophenyl functionalities. Its physicochemical properties are well-defined, and established spectroscopic methods allow for its unambiguous characterization. While its reactivity offers broad synthetic potential, researchers must exercise significant caution, particularly regarding the potential for explosive peroxide formation. Adherence to strict safety and handling protocols is mandatory for its use in a research setting.

References

- This compound | 940-14-7 - ChemicalBook. (2022, December 21). Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUnoMVdwLm-CRH4Onzuk0SGgS0sVmvceTWjrWsGBsDka5mJ153ximYG9JOJMDXf5W122mj7HwRq1Wa2CQqUJ2sCq3znxouRsvxEO0vn9beajmVCRhmrv8XiXCcL3xo1_dCqpueYf5lbtM32MYUFH1IJfVrfV7bV-5CEMVxj1Mfctw=]

- 4-NITROPHENYL PHENYL ETHER | 620-88-2 - ChemicalBook. (2025, August 15). Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtaQXJhhRUH-jsf9uaFoYi_XB7obt9ZowkkHfZN-1s1tZTq_1CYO3mcdanRZbKrQafypwWcVNW_ouGl0SSwpWU9XvJs50qSdTGZW8nNFFK3WdBLtbQ2I-xMeENgg97E3-EclwzjsYRiIGz5fLIbKTZASEYsHOpYwYv1SKHHnRr2A==]

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYZ181KJvc7jftUKHdvXyue44wWBZp9sv-w39cqTOCznLIuadIvoYJhu9D1L5D8hhHuQSpFNnELhk0j7LqlwyLcz-25cEGVLHdnDLQBDsTCpFbeXxJDKLPaCr5ArRldjrpGAuFeQVs5tgkRrcLfLvb]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, February 6). Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvOXJ22gIV7KpfetGR5oX4ul5QVOGN8QlZo9u_vp7mqOzlf0irhg-LrLqKQkOdLmjen4SRlBFu4E9gIOxpijo9ur_Vb7A-BEoHQn0hBEnWfRiqkTGJvzJoSCodr05MwtxO_4hH3GXZxxjfa2bCUZbT5Ffc3LFk7YsKcL2LmkSDX8wmvMW_nv5OpDDcXhkExG9Fa40GUy7RVvnbUtuazPF5vQmCdTmVY_YKb4jDBYxK9wDYrUq_5uZiwvC3pzAsExxZGTBvKkN8UkR4Gwj]

- 4-Nitrophenyl phenyl ether - ChemBK. (2024, April 9). Retrieved from ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7-eYn6oVumS359-bSLmOiT5L-gk8FNm__Pwh2krieryxNN9pyAN2NSByeSfjVUfVtexYbbJIcWKunP9OCTub08yORUE_Gbr29q5JC15IS4Zup78UhfzW-cxoQ2_SUVfIR5-34XpXBBtCNhGOO76GucVrQHrzupiE=]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJkiu5eNj5aqj5QyRAoW9JRT-GaHdbKcxE3KN0vHNLswuUXJhtBXAJ9mlKE8MmBJDpKwO1_kyNDGHhN38y4_BD6ZRIZgSdxeElNHQZN9QGrTSel0cth88BDEudBW8HJJidR9b4QBB72OPCRQ==]

- Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. (2000, August 1). Journal of Colloid and Interface Science. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuL1RGSuz0QJ-XW7w_t6pdXYXfOVogJZglAxUDI_7sOhhPtl1EoCvXGUlv8NSuuGNa3Q3DrldvE621Jg0lOKHyUrv3N4l9u2HOmubUCCvLQeQYNlbRfCKE2nkAfzhydRXuRYKh]

- Buy this compound from HANGZHOU LEAP CHEM CO., LTD. - Echemi. (n.d.). Retrieved from Echemi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM3BuDMJ9FmdTgA0SGO9YM3eiKmZAZ_KboDnnSsdtJ9KyhiD86Du2KRxS1rVGITt4rb_3v-UPNzWjSKZkhYac0IvkEGXtW6HuFs1FOPbJaQ33G3ujHDQESl2ylMKnnOBr1qAv2w_8PtUpwNCgxGxy2RPUtn8xR6pIMzeiFoEIXKti4ewD8ZQ==]

- 1-(Ethenyloxy)-4-nitrobenzene | C8H7NO3. (n.d.). PubChem. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2okNeNNkfLPWjpz6YpICNIu6R1oasPSmJZW3GwNmWbIBLS0Xm8u1fwcJN3wBYNrYq0izKVCCXnf5Q2e9LhJPPx2sdxIobK-4DgNvh_5uE70RQC76_I4KJLOkK4DVBhlmoZQDFIBv2nDaplSbIbG8P9Tbwy8B5MBUO2ihSMEM-maI-]

- 4-NITROPHENYL OCTYL ETHER SAFETY DATA SHEET. (2011, February 18). Georganics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeWtT9eIPJ2sCOQUX77BF7blxxDwkEcswyeMxQeAnihSffA_IcQlDZ29HJqmJigtKXjIrW7HMo3YJN0T6OYdh5sFClAUPwzUuu3sPIUAcOe0hbuHaMrnZA1bOrLtBQ14BEzxJ6VWu-h6kcn9zMknX-qqz92YxRM4t5uBXfxAIi637sCyHHta1Oww==]

- Chemical Properties of Heptyl 4-nitrophenyl ether (CAS 13565-36-1). (n.d.). Cheméo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIXdXXdsVwR1ciuHJRjZWMpc8IkyKrzxhcyp1R6cFT_cHlTHP0xsLNOwWK1DX1s7BgK16Vv3Qj4XOs5roCjDyR-NcxB8L8czC9FDfwtC_wDnC9nvXB9C_cKCY2jWjldMf_xuOajlHIUimRYGRlsObbgVL_eE72yAummA==]

- Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGYUU_drB6sF3RWez0pwYXd3lgPPuBOh5Hrkvemq6xu5K-23WojlqXJ27o8KEaVEMTZ0GIkT__nfBpgX5tuIaQUuo5PgMCUONruwUlwnij1OfqMOmi7x5JzNJcv96M60VngpbyWGUUcFJf1Pw=]

- 4-Nitrophenyl phenyl ether - SAFETY DATA SHEET. (n.d.). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP6egTvV2Hq_MuQra_0R4LuN_5O5w1Gdv3XNw8_m8zpO8TEVgxcKWdQ4cEkViqXFqsOJUAkIz9v3d5IwMbdbklM7dDEhXlublF-KWEOpz9AndEC2kXeLDHSJJ5sfDVzTNps1F2IWni0JCZ_rrF8IYBued4c-KHXJ2X1QlMGWLyYHH9Y61LbWXgDZumGzB0Q9lvsiLDNRhwNMSmiCVwZSxNMtqnMKRuLbdFWMJGLxkzd_6U3YtQMQsv9S1UXAX9qfgZwUn8_aE6sIMhZ5m5IboOe3tMQM1j]

- 4-nitrophenyl phenyl ether. (n.d.). Stenutz. [https://vertexaisearch.cloud.google.

- Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022, February 7). Polymer Bulletin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxenfqB2Hhpm9jP2zRT_uIAg4FMwkkkYdXfl4PQ7XQ7X6n12ikt6c1p3TWI7u-uNmB2E8kZu0AhYof4tI81bNqu1gFztt39JAf-Af7C1GLMNMImlCIEZinFahu9tM8LPrv8RVnit6VjIg4PUNHRDXyt1QbNna5_1vCDwCTniSOdXTHv0vlFhr8axA=]

- 4-Nitrophenol. (n.d.). Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSEmp3IHtvIKkDOCHSneCpuCuVtpl3x7LvlvCUvOFPQIObUdt6pXtDJAdsjuEkvH7m8plFUHoIsPjn6OwbfYH8eb4Z8wSljTXjjv3E_BisSIFCe4mDG4w8NEvZp-BKH4eBnviw]

- Phenyl vinyl ether 97 766-94-9. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5QfW6LXgtVb2DLcsecKWcFVYS57SvLFumxDLL3MRFtn-z_LATDvW6KztoVt58HZhYOcZv_6BwOoJzKP7Cd0CWLahLCKbgErqwFWdcIRXVSlV-qZDJM-Q0C-t77Pfvk8xP24Cza0g-gCVu7nxPUNPiYZHqEg==]

- Peroxide Forming Chemicals: Management, Retention and Storage. (n.d.). Office of Clinical and Research Safety, Virginia Commonwealth University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-zq0resg7JfKr-owSCKQYBbVG12SOhBUSvsKhm7GNwFo5z47oyhU6h4ZbGLJJvqO7hPiMiMLJfzMIbSzlKwCiRs_wYDUDsZam345VYGtq7bbwkzppLxQ3hxfRQJbXQWhM5U1VUkSwvO8KZUk85Zua8uXNYtGY]

- THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES. (n.d.). UBC Library Open Collections. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa-HWPsRP-9hv8ILgeTy2zJZy73CGOeRIPKyjvS25OYQU1l9esI-XbbINeeMhD0WL0q8FLPlBqCjP0W-hdjf578H6B1bW6QP3znyDw0Y5C87Yj4-EXAGplFwJo2QKOISCnVZBC1RgBLX1-okPwWteTWfKaUm_KzA==]

- 4-NITROPHENYL PHENYL ETHER synthesis. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPrAm9j0HyrHDKba_6IJUWnjmo-oSTEj8xCSvXjJmNolRYDIQb8dOx7aMeY-lX6qb7kBm5uVzu5sjJmQCd5HqaCkEtiQPkxnCBMzRvHb9f4Q1uNDW8yRAYR4joOcwEuUOAGbZ78kbrOcA517X_9mMYXC2Gz75pIoWnOaRiIoHkNg==]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, December 3). Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcUINDMLW30zeUZszwxmcA_3bdNb4r0xXIKWQ28hDuWdSfu-PlViw6HavERK2oyPlOhQ6S6PRkZhr4WH7JoMOfScTtdbz4gV8vj9s83I2jwjnPlHAC485kq3-UBgGa0ncT9rgEs2OHbWOyrrd2MwUtsE-4X4xGWRWxJt-mEbExwS9LgHxJhIYkOLAfxHp8SZI_kHze-BOfGWMTFrQDz9z7blZWX6UCKTAnD9VSkRMS3LHyxLuDnI7P-5vHtRkLkBPRzNhTibmLrAg4yHwS]

- 4-Nitrophenyl phenyl ether. (n.d.). Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEggm-WBdnDhOpn2lGA_j66dIPUr5yRlTTWpPTKafDtgeVtpqkiwjvjY8GmR7NxJTNmlmasYmykYKWc97PWIIPHfzZYpCy594hfgKsHBfhy5Qu1H9U6K6T6d6WHgbIdyf1mBqs=]

- Phenyl vinyl ether | C8H8O | CID 69840. (n.d.). PubChem. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9czhQn86FIq5ht_W6YduehzdGoVXZfhTlm4NFBKWdWMbkA9xP65dK9crUs4IuuyRVfdmPV15mMNtBpWu3612b_3MKzwbF5PXwfizoX8ApjCYZ_gbH_H4EM67zfPijTkpCt1bGnzu6AMMsKe9wXLYG8VSYaHNAZA==]

- Vinyl ether | C4H6O | CID 8024. (n.d.). PubChem. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPZg0i2Od2DPKRvvBb1pWuU3qg-zOfOxTvOqUKlvhxJZJvjwA4ys056Rh8vKozLaCcz0gnJF2_EGg8iHQZQZ8J_yd-PEVjGeMoBLMqtM0oTav0fHkvYo1HyWALdQrE_hcZpXBOrt1SdXUDmfQB5vpj]

- Overview of Vinyl Compounds and Ethers. (n.d.). BASF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE--oZ4L0apnfBeeej2fBuXK8QGW106XTXxogBBbDwPdgrCpgFCU5Tmu0FF5qjTTuZK5PLcP6m4WClkRe-HHymP5nGQS3QVSj2bu4g56Pi8HFg6ahqSSynMklfNvOBsxWXI2BoUDEqXDz9mbpxNBbM6-fxxx4ZK1-zQecAb2usrgpFs5hraNYSWC1BYnSdcgDGgMh8=]

- Synthesis of Vinyl Phenyl Ether and Its Use for Ammetric Titration of Silver(I). (2002, March). Russian Journal of Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhFAVhJYU2iLTtvj81csyBGZV-PO932f3eIJ1BEddMC12G85Jk-53c8oQpDwwB2niziMeEh1TGBwIuKPynSRjbjMKQin2e13LEvy8cPhU1GhrhrgT8gRMpuL1-MQnIeqSHcw7SknxVYzHM85_K_OZ6U_spYskKhI-lIVVqJR7zOTYRKEDbLp9RkslEXyrsRAtyqtzCdkzR599OUlFZS2bb79WtzmTVSL1OIh1Js7JNlPLhqdJ9xjpr]

- 4-Nitrophenol spectrophotometricgrade 100-02-7. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9LkT5ZTBTjMvTdoKcTZQA4qED5-hVtAWa2oiJqtImot1CBCg4vcugjUCAs277L16RRtHYu5Z5GOm599vX5TzoIZGJeIwhm9eT2BHpQxAZXPmOzGOnYinUOFnJ-bff9nWOc-zO0xjcKhxf1MqUs-g=]

- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQrQytkNKiow_NvHd-Z3GVeKRCSBhzyf6Pv5oeziVbIF-usgdpS-j0R33vyIu0UiyGeE07nAmE9B1ai40TrBPel8PQ1Wqq62rQt2nnP8Zh6DChlwpqyTDU99MZfJJ3sv6Tz4pnuIgaonq4MNDO44XAJWZUdRwk]

- ¹³C NMR spectra of phenyl thiovinyl ether. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvausoUGVuwc13ATE-PmU6TlAFWPssCKj9RtBBEh-IJFB1AvJjFapgshrPShtGNP-SurOQoSGu5bRIuiD5oKRh9N6Xq3QRA6bl4bWSeqZ92Q8qRygxm64g7vSmmO6UAQsoLtFMEnVsKMznfVJBxtR7ELDtAenyrTp91JgCHDvrJQ3GKkQYnrg9ycyIkPeXQZypasEojLT1513tiYCa5c1XxEItWTSZ2ro3l1j-6Hq3phe_vT_UGz8ZH6PQZ0fi]

- Design, synthesis and application of vinyl ether compounds for gene and drug delivery. (2006, November 28). Journal of Controlled Release. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBc7-gDWYPoTA_D81tcxJ1NAR4LjeFDta3ZBWytJe2HKCFMuLW1yRwsHIymhMyAD_8F457LazvFS0lfHWDq7lmBx0mmMGlyafziwG6dOw09mN_r_Npr5bI3m9AA0USrJN6cGtO]

- Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ8teG-7ERkMX7-2eBwtkkMSGc1VjnO2013zGUdBT61d1PQA2cvtOv12VJBJ7K5H9WSNBiraUt_hN0VAGuxRQtWrJz-1o_aECe8wHygaUMkklCJ7li-QAjiOU6ag_fizCuraNJEJkQKHAzTPKqFU98Pn6cEqWwWbImDFwPK1PgLbe4OBI6]

- Methods for Vinyl Ether Synthesis. (2010, August). Synthesis. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJKpH4Ebl1KCwKK-1PDyUgqLgDz9NvXYwTYsAqa3W-qCul1Itn36Z6F3YIkaqK945EtuPXBrSM-USOFNKATaokZCQss36PdMe31sgsV_aR46MUgp23hsnhgS8yBm4QC6jJpLShKBdRqMIQXvdqTcgKL_tPqY0Tbtj87PzWSjlalvhRT0usTFKUI34aeML-Pg==]

- NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF. (2021, July 29). WIPO Patent Application WO/2021/148043. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyN3yNS4MAJ5pjB4X-Gz9tyVd0jmXw2Tb5-oFQKyZdRmgoyvwtjW4xMtCR-Ft6rDGaoR_UcmCev6KMMT6PWVUURydPOWSAUMze24xvV3umVY-hRpSCrhSnjkStpG0_Nxla1XwIX1LziVgFQieEkA==]

- Modern use of vinyl ethers and vinyl amids in UV curable applications. (n.d.). RadTech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7vh7jdhIYWsAiCR9H6EtnlDsocIv1DgwGiB4xQL55pbQ1_bYfEnaPlOJZ58HamXwjHJTlO93yiRPP7NCaWzW6c90h14qESe7fQvSY35e0uE8g_pPJX9inLPsDyY7l3XGLvPnnRDw7tQcpjFlvAgo1xx8=]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(Ethenyloxy)-4-nitrobenzene | C8H7NO3 | CID 119042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. radtech.org [radtech.org]

- 5. This compound | 940-14-7 [chemicalbook.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]

- 9. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 10. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. georganics.sk [georganics.sk]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Design, synthesis and application of vinyl ether compounds for gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Spectroscopic Data of (4-Nitrophenyl)vinyl ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for (4-Nitrophenyl)vinyl ether (NPVE), a valuable chemical intermediate in organic synthesis. Due to the scarcity of a single, comprehensive source for its complete spectroscopic profile, this document synthesizes predicted data based on the well-established principles of NMR, IR, and MS, drawing analogies from structurally related compounds. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, offering detailed interpretations of its spectral features and outlining the underlying chemical principles.

Introduction

This compound is a bifunctional organic molecule featuring a vinyl ether group and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a versatile building block in various chemical transformations, including polymerization and cycloaddition reactions. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of NPVE in any research or development setting. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.

Figure 1. Chemical structure of this compound.

Table 1. Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | PubChem[1] |

| Molecular Weight | 165.15 g/mol | PubChem[1] |

| IUPAC Name | 1-(ethenyloxy)-4-nitrobenzene | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl and aromatic protons. The electron-withdrawing nature of the nitro group and the oxygen of the ether will significantly influence the chemical shifts.

Table 2. Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-a (geminal) | ~4.4 - 4.8 | dd | J_ac ≈ 6-8 Hz, J_ab ≈ 1-2 Hz |

| H-b (cis) | ~4.7 - 5.1 | dd | J_bc ≈ 13-15 Hz, J_ab ≈ 1-2 Hz |

| H-c (trans) | ~6.5 - 6.9 | dd | J_bc ≈ 13-15 Hz, J_ac ≈ 6-8 Hz |

| Ar-H (ortho to -OCH=CH₂) | ~7.0 - 7.3 | d | J ≈ 8-9 Hz |

| Ar-H (ortho to -NO₂) | ~8.1 - 8.4 | d | J ≈ 8-9 Hz |

Interpretation:

-

Vinyl Protons (H-a, H-b, H-c): The vinyl protons will appear as a characteristic AMX spin system. The proton on the carbon attached to the oxygen (H-c) is expected to be the most deshielded due to the resonance effect of the ether oxygen. The geminal (H-a) and cis (H-b) protons will be at higher fields. The coupling constants are crucial for assignment: a large trans coupling (J_bc), a smaller cis coupling (J_ac), and a very small geminal coupling (J_ab) are expected.

-

Aromatic Protons: The aromatic region will display an AA'BB' system, appearing as two doublets. The protons ortho to the strongly electron-withdrawing nitro group are expected to be significantly deshielded and appear at a lower field (~8.1 - 8.4 ppm). The protons ortho to the vinyl ether group will be at a higher field (~7.0 - 7.3 ppm) due to the electron-donating nature of the ether oxygen.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3. Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| =CH₂ | ~90 - 95 |

| -O-CH= | ~145 - 150 |

| Ar-C (ortho to -OCH=CH₂) | ~118 - 122 |

| Ar-C (ortho to -NO₂) | ~125 - 129 |

| Ar-C (ipso to -OCH=CH₂) | ~160 - 165 |

| Ar-C (ipso to -NO₂) | ~140 - 145 |

Interpretation:

-

Vinyl Carbons: The terminal vinyl carbon (=CH₂) is expected to be more shielded than the internal vinyl carbon (-O-CH=) due to the resonance effect of the ether oxygen.[2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitro group (ipso to -NO₂) will be deshielded, as will the carbon attached to the ether oxygen (ipso to -OCH=CH₂). The carbons ortho to the nitro group will also be deshielded.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4. Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Vinyl C-H stretch | 3020 - 3080 | Medium |

| Asymmetric NO₂ stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ stretch | 1330 - 1370 | Strong |

| C=C stretch (vinyl) | 1610 - 1650 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O-C stretch (aryl-vinyl) | 1200 - 1250 | Strong |

| =C-H bend (out-of-plane) | 800 - 1000 | Strong |

Interpretation:

-

Nitro Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. For aromatic nitro compounds, these typically appear around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[3][4][5]

-

Vinyl Ether Group: The C=C stretch of the vinyl group will be observed in the 1610-1650 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the aryl-vinyl ether is expected around 1200-1250 cm⁻¹. The out-of-plane =C-H bending vibrations will give rise to strong absorptions in the 800-1000 cm⁻¹ range.

-

Aromatic Ring: The aromatic C-H stretching will be visible just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 5. Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 135 | [M - NO]⁺ |

| 119 | [M - NO₂]⁺ |

| 91 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₂=CH-O]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 165, corresponding to the molecular weight of this compound. The fragmentation pattern will be influenced by both the nitroaromatic and the ether functionalities.[6][7]

-

Nitro Group Fragmentation: Aromatic nitro compounds commonly undergo fragmentation with the loss of NO (M-30) and NO₂ (M-46).[8][9]

-

Ether Fragmentation: Cleavage of the C-O bonds is a characteristic fragmentation pathway for ethers. Loss of the vinyl ether moiety or the nitrophenyl group can occur.

Sources

- 1. 1-(Ethenyloxy)-4-nitrobenzene | C8H7NO3 | CID 119042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 7. GCMS Section 6.13 [people.whitman.edu]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of (4-Nitrophenyl)vinyl ether

Abstract

(4-Nitrophenyl)vinyl ether is a valuable chemical intermediate whose utility in research and development is fundamentally governed by its physicochemical properties. A comprehensive understanding of its solubility in various solvent systems and its stability under diverse environmental conditions is paramount for its effective handling, application, and the development of robust experimental protocols. This guide provides a detailed examination of these critical parameters. We will explore the theoretical basis for its solubility, present qualitative solubility data, and offer a standardized protocol for its empirical determination. Furthermore, this document delves into the stability profile of this compound, with a particular focus on its susceptibility to hydrolysis, thermal stress, and photodegradation. Detailed methodologies for conducting forced degradation studies, aligned with industry best practices, are provided to empower researchers in assessing and mitigating potential liabilities in its use.

Introduction

This compound, with the chemical structure C₈H₇NO₃, is a molecule that combines the features of a nitroaromatic compound and a vinyl ether. The electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the vinyl ether moiety, making the compound an interesting substrate for various chemical transformations. Its applications can range from a monomer in polymerization reactions to a precursor in the synthesis of more complex molecules. For researchers, scientists, and drug development professionals, precise knowledge of a compound's solubility and stability is not merely a matter of convenience; it is a prerequisite for reproducible and reliable results. Solubility dictates the choice of appropriate solvents for reactions, purifications, and formulations, while stability determines suitable storage conditions, shelf-life, and potential degradation pathways that might interfere with experimental outcomes. This guide aims to provide both foundational knowledge and practical, field-proven protocols to navigate the challenges associated with the handling and application of this compound.

Part 1: Solubility Profile of this compound

The solubility of a compound is a result of the interplay between its own intermolecular forces and its interactions with the solvent molecules. The structure of this compound—containing a polar nitro group, a moderately polar ether linkage, and a nonpolar aromatic ring—suggests a nuanced solubility profile.

Theoretical Considerations:

-

Polarity: The strong dipole moment of the nitro group imparts significant polarity to one end of the molecule. The vinyl ether group is also polar. This suggests that the compound will have better solubility in polar organic solvents.

-

Hydrogen Bonding: The oxygen atoms in the nitro and ether groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. Therefore, its solubility in protic solvents like water and alcohols will be influenced by the solvent's ability to interact with these acceptor sites.

-

Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and potential π-π stacking.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published, its solubility can be inferred from the known solubility of structurally similar compounds, such as 4-nitrophenol and other nitrophenyl esters.[1][2][3][4] The expected solubility in common laboratory solvents is summarized below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble to Very Soluble | These solvents can effectively solvate the polar nitro and ether groups. |

| Polar Protic | Ethanol, Methanol | Soluble | The alkyl chains of the alcohols can interact with the aromatic ring, while the hydroxyl groups can interact with the polar moieties. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have a moderate polarity that can accommodate both the polar and nonpolar features of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | These solvents are less polar than the aforementioned ones, but the ether linkage can interact favorably. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The high polarity of the nitro group makes it difficult to solvate in nonpolar environments. |

| Aqueous | Water, Buffers (pH 7.2) | Sparingly Soluble | The molecule's overall organic character and lack of strong hydrogen bond donating capability limit its aqueous solubility.[3] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a chosen solvent, based on the principles of the OECD Test Guideline 105.[5][6][7][8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Caption: A flowchart of the shake-flask method for solubility.

Part 2: Stability Profile of this compound

The stability of this compound is influenced by its two primary functional groups: the vinyl ether and the nitroaromatic system. Understanding its behavior under stress conditions is critical for predicting its shelf-life and identifying potential degradation products.

Key Stability Considerations:

-

Hydrolytic Stability: The vinyl ether linkage is known to be susceptible to acid-catalyzed hydrolysis.[10][11][12][13][14] The reaction proceeds via protonation of the vinyl group's β-carbon, forming a resonance-stabilized carbocation, which is then attacked by water. The electron-withdrawing nitro group is expected to destabilize the carbocation intermediate, potentially slowing the rate of hydrolysis compared to electron-donating substituted vinyl ethers. The compound is expected to be most stable at neutral to slightly basic pH and will likely degrade under acidic conditions.

-

Thermal Stability: Nitroaromatic compounds can undergo thermal decomposition, although they are generally quite stable.[15][16][17][18][19] The decomposition pathways can be complex, but often involve the C-NO₂ bond. High temperatures should be avoided during storage and handling.

-

Photostability: Many aromatic compounds, especially those with nitro groups, can absorb UV light and undergo photochemical reactions. Therefore, exposure to light should be minimized. The ICH Q1B guideline provides a standardized procedure for photostability testing.[20]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a molecule. This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[20][21][22][23][24]

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

-

HPLC system with a photodiode array (PDA) detector

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Stress: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70 °C).

-

Photolytic Stress: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-PDA method. This method must be able to separate the parent compound from all significant degradation products.

-

Evaluation:

-

Quantify the loss of the parent compound over time.

-

Monitor the formation and growth of degradation product peaks.

-

Use the PDA detector to assess peak purity and compare the UV spectra of the parent and degradant peaks.

-

Caption: A workflow for conducting forced degradation studies.

Part 3: Analytical Considerations & Best Practices

Analytical Techniques:

-

HPLC: High-Performance Liquid Chromatography with a C18 column and a UV detector (set to the λmax of the nitroaromatic chromophore) is the preferred method for quantification and stability studies. A PDA detector is invaluable for identifying degradation products.

-

NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural elucidation of any isolated degradation products.

-

LC-MS: Liquid Chromatography-Mass Spectrometry can provide molecular weight information for unknown degradants, aiding in their identification.

Handling and Storage Recommendations:

-

Storage: Based on its potential instabilities, this compound should be stored in a cool, dark place in a tightly sealed container.[25] Storage at -20°C is recommended for long-term stability.[3]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment.[25] Avoid strong acids, bases, oxidizing agents, and prolonged exposure to heat and light.

-

Solution Preparation: For aqueous applications, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer.[3] Aqueous solutions should be prepared fresh and not stored for extended periods.

Conclusion

This compound is a compound with a predictable yet important set of physicochemical properties. It exhibits good solubility in a range of common polar organic solvents but is sparingly soluble in aqueous and nonpolar media. Its primary stability liability is the acid-catalyzed hydrolysis of the vinyl ether linkage, necessitating careful pH control in experimental designs. It is also sensitive to heat and light, requiring appropriate storage and handling conditions. By employing the standardized protocols for solubility determination and forced degradation outlined in this guide, researchers can ensure the reliable and effective use of this compound, leading to more accurate and reproducible scientific outcomes.

References

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). AMSbiopharma. Available at: [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). FILAB. Available at: [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at: [Link]

-

Scymaris. (n.d.). Water Solubility. Available at: [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving... Available at: [Link]

-

DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Available at: [Link]

-

Juárez, J. F., et al. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 76(3), 646-673. Available at: [Link]

-

Lebeaud, G., et al. (2009). On the Prediction of Thermal Stability of Nitroaromatic Compounds Using Quantum Chemical Calculations. Journal of Hazardous Materials, 171(1-3), 845-850. Available at: [Link]

- Google Patents. (n.d.). US2533172A - Hydrolysis of vinyl ethers.

-

ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Available at: [Link]

-

Kresge, A. J., & Yin, Y. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reactivity. ARKIVOC, 2002(4), 12-17. Available at: [Link]

-

Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. Available at: [Link]

-

Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084-1089. Available at: [Link]

-

YouTube. (2017). Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). Available at: [Link]

-

National Center for Biotechnology Information. (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. In Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US). Available at: [Link]

-

Shimada, T., et al. (1987). p-Nitrophenyl Vinyl Ether, a Novel Substrate for the Assay of Cytochrome P-450 Dependent Olefinic Epoxidation in Hepatic Microsomes. Biochemical Pharmacology, 36(5), 725-731. Available at: [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Available at: [Link]

-

Komeil, D., et al. (2013). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 79(14), 4243-4252. Available at: [Link]

Sources

- 1. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. researchgate.net [researchgate.net]

- 11. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. On the prediction of thermal stability of nitroaromatic compounds using quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 21. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 22. database.ich.org [database.ich.org]

- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 25. echemi.com [echemi.com]

(4-Nitrophenyl)vinyl Ether: A Versatile Building Block in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Nitrophenyl)vinyl ether is emerging as a highly valuable, though underutilized, reagent in the synthetic organic chemist's toolkit. The presence of a potent electron-withdrawing nitro group on the aromatic ring, in conjugation with the vinyl ether moiety, imparts unique reactivity to this molecule. This guide provides a comprehensive overview of the synthesis, theoretical underpinnings of its reactivity, and potential applications of this compound in key areas of organic synthesis, including cycloaddition reactions and cationic polymerization. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers to harness the synthetic potential of this versatile building block.

Introduction: The Unique Electronic Profile of this compound

Vinyl ethers are a well-established class of organic compounds, prized for their utility in a range of transformations including cycloadditions, polymerizations, and as protecting groups. The introduction of a 4-nitro group onto the phenyl ring of phenyl vinyl ether dramatically alters its electronic properties. The strong -M and -I effects of the nitro group withdraw electron density from the vinyl double bond, transforming it from an electron-rich to an electron-deficient π-system. This electronic modulation is the cornerstone of its distinct reactivity, making it a powerful dienophile in Diels-Alder reactions and a challenging yet intriguing monomer for cationic polymerization. This guide will explore the practical implications of this unique electronic structure.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for vinyl ether synthesis, with modifications to accommodate the electronic nature and potential sensitivity of the nitro-substituted starting material, 4-nitrophenol.

Palladium-Catalyzed Vinylation of 4-Nitrophenol

A robust and increasingly popular method for the synthesis of aryl vinyl ethers is the palladium-catalyzed vinylation of phenols using vinyl acetate as the vinyl source. This approach avoids the high pressures and temperatures often associated with acetylene-based methods.

Causality of Experimental Choices: The choice of a palladium catalyst, such as palladium(II) acetate, is predicated on its ability to facilitate the transvinylation reaction. A phosphine ligand, like triphenylphosphine, is often employed to stabilize the palladium catalyst and promote the desired reactivity. The base, typically a carbonate, is crucial for the deprotonation of the phenolic hydroxyl group, generating the active nucleophile.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq.), palladium(II) acetate (0.02-0.05 eq.), and triphenylphosphine (0.04-0.10 eq.).

-

Solvent and Reagents: Add anhydrous toluene as the solvent, followed by the addition of an excess of vinyl acetate (3.0-5.0 eq.) and a base such as potassium carbonate (1.5-2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of (4-Nitrophenyl)vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, reactivity, and reaction mechanisms of (4-nitrophenyl)vinyl ether (NPVE). The presence of the electron-withdrawing 4-nitrophenyl group significantly influences the electron density of the vinyl moiety, leading to unique reactivity patterns compared to electron-rich vinyl ethers. This document explores these characteristics through a detailed examination of key reaction classes, providing both theoretical mechanistic insights and practical experimental protocols.

Synthesis of this compound

The synthesis of aryl vinyl ethers can be achieved through several methods, with the vinylation of phenols being a common approach. For this compound, a prevalent method involves the reaction of 4-nitrophenol with a vinylating agent. A two-step synthesis, analogous to the preparation of other phenyl vinyl ethers, can be employed. This involves the initial formation of a β-chloroetyl ether followed by elimination.[1]

A more direct and widely used laboratory and industrial method for vinyl ether synthesis is the addition of alcohols to acetylene, a reaction pioneered by Favorskii.[2] This process, known as vinylation, is typically catalyzed by a base.[2]

Experimental Protocol: Synthesis of this compound via Vinylation of 4-Nitrophenol

Disclaimer: This is a representative protocol based on established methods for the vinylation of phenols.[2] Appropriate safety precautions should be taken when working with acetylene and strong bases.

Materials:

-

4-Nitrophenol

-

Acetylene gas

-

Potassium hydroxide (KOH)

-

Anhydrous solvent (e.g., dioxane, DMSO)

-

Schlenk flask or a pressure-rated reactor

-

Gas dispersion tube

-

Standard glassware for extraction and purification

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve 4-nitrophenol and a catalytic amount of potassium hydroxide in the anhydrous solvent.

-

Heat the mixture to the desired reaction temperature (typically between 150-180°C).

-

Bubble acetylene gas through the solution via a gas dispersion tube for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the highly basic catalyst and unwanted side reactions.

-

Base Catalyst: Potassium hydroxide deprotonates the phenol to form the more nucleophilic phenoxide ion, which is necessary for the addition to the acetylene triple bond.[2]

-

Temperature: Elevated temperatures are required to overcome the activation energy for the nucleophilic addition to the acetylene triple bond.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show a characteristic set of signals for the vinyl group and the 4-nitrophenyl group.

-

Vinyl Protons: The three vinyl protons will appear as a complex multiplet system (an AMX or ABX system). The proton on the carbon adjacent to the oxygen (α-proton) will be a doublet of doublets, shifted downfield due to the deshielding effect of the oxygen. The two terminal protons (β-protons) will also be doublets of doublets, with distinct cis and trans coupling constants to the α-proton.

-

Aromatic Protons: The protons on the 4-nitrophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region. The protons ortho to the nitro group will be shifted further downfield compared to the protons ortho to the ether linkage due to the strong electron-withdrawing nature of the nitro group.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Vinyl Carbons: Two signals are expected for the vinyl carbons. The carbon directly attached to the oxygen will be significantly downfield, while the terminal carbon will be more upfield.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry of the 4-substituted ring. The carbon bearing the nitro group and the carbon bearing the ether linkage will appear as quaternary carbons with lower intensity. The chemical shifts will be influenced by the electron-donating ether group and the electron-withdrawing nitro group.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the interplay between the electron-rich vinyl ether moiety and the strongly electron-withdrawing 4-nitrophenyl group. This leads to a decrease in the electron density of the double bond compared to typical alkyl vinyl ethers.

Acid-Catalyzed Hydrolysis

Vinyl ethers undergo acid-catalyzed hydrolysis to yield an aldehyde and an alcohol. The mechanism involves a rate-determining protonation of the β-carbon of the vinyl group to form a resonance-stabilized carbocation intermediate.[3][4] This is followed by the rapid addition of water and subsequent decomposition of the hemiacetal.[3]

Mechanism of Acid-Catalyzed Hydrolysis:

Caption: Diels-Alder reaction of this compound.

The reaction is expected to proceed with high regioselectivity and stereoselectivity, favoring the endo product due to secondary orbital interactions.

Cationic Polymerization

Vinyl ethers are readily polymerized via cationic polymerization due to the stabilization of the propagating carbocation by the adjacent oxygen atom. [5][6]However, the electron-withdrawing nitro group in NPVE deactivates the double bond towards electrophilic attack, making cationic polymerization more challenging compared to electron-rich vinyl ethers. [7]Stronger Lewis acids or initiators capable of generating a highly reactive cation may be required to initiate polymerization. [8] Mechanism of Cationic Polymerization:

Sources

- 1. open.library.ubc.ca [open.library.ubc.ca]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

The Synthesis of (4-Nitrophenyl)vinyl ether: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Protocols for a Key Chemical Intermediate

(4-Nitrophenyl)vinyl ether is a valuable chemical intermediate in organic synthesis, finding applications in the development of novel polymers, pharmaceuticals, and functional materials. The presence of the electron-withdrawing nitro group and the reactive vinyl ether moiety imparts unique chemical properties, making its efficient synthesis a topic of significant interest for researchers in both academic and industrial settings. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a critical analysis of each method's advantages, limitations, and underlying mechanisms. Detailed experimental protocols and comparative data are presented to equip researchers with the practical knowledge required for the successful synthesis and application of this versatile compound.

I. Introduction: The Significance of this compound

The dual functionality of this compound, comprising an electron-deficient aromatic ring and a polymerizable vinyl group, makes it a highly attractive building block. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the vinyl ether can participate in various polymerization and cycloaddition reactions. This unique combination of reactive sites opens avenues for the creation of a diverse range of complex molecules and materials with tailored properties.

II. Synthetic Pathways to this compound

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This section will delve into the most prominent and effective synthetic approaches.

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a viable route to this compound.[1][2][3][4][5] This SN2 reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on a vinyl electrophile.

Mechanism:

The reaction proceeds in two main steps:

-

Deprotonation: 4-Nitrophenol is treated with a suitable base to generate the more nucleophilic 4-nitrophenoxide ion.

-

Nucleophilic Substitution: The phenoxide ion then displaces a leaving group from a vinyl halide or a related vinyl electrophile.

Figure 1: General mechanism of the Williamson ether synthesis for this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the phenol.[1] However, for aryl ethers, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions.[1]

-

Choice of Vinyl Source: Vinyl bromide or vinyl iodide are common choices. The reactivity follows the order I > Br > Cl.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to enhance the rate of the SN2 reaction.[2]

A Two-Step Alternative:

An alternative approach involves the reaction of 4-nitrophenol with a 1,2-dihaloethane (e.g., 1,2-dichloroethane) to form a β-haloether intermediate, followed by elimination with a strong base to yield the vinyl ether.[6]

Figure 2: Two-step Williamson ether synthesis strategy.

Table 1: Comparison of Bases for Williamson Ether Synthesis

| Base | Strength | Typical Solvents | Key Considerations |

| NaH, KH | Strong | THF, DMF | Highly reactive, requires anhydrous conditions. |

| K₂CO₃, Cs₂CO₃ | Moderate | Acetone, DMF, DMSO | Milder conditions, often used for aryl ethers.[1] |

| NaOH, KOH | Strong | Alcohols, Water | Can be used, but may lead to side reactions. |

Metal-Catalyzed Cross-Coupling Reactions: Modern and Efficient Routes

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering mild reaction conditions and broad functional group tolerance. Both copper and palladium-catalyzed systems have been successfully employed for the synthesis of aryl vinyl ethers.

Copper-catalyzed methods provide an efficient means of O-vinylation of phenols. One notable approach utilizes a vinylboronic acid equivalent, such as 2,4,6-trivinylcyclotriboroxane, in the presence of a copper(II) salt.[7][8]

Mechanism:

The proposed mechanism involves the formation of a copper-phenoxide species, followed by transmetalation with the vinylboron reagent and subsequent reductive elimination to afford the aryl vinyl ether.

Figure 3: Simplified mechanism for copper-catalyzed O-vinylation of 4-nitrophenol.

Another copper-catalyzed approach involves the direct coupling of phenols with vinyl halides, often referred to as an Ullmann-type reaction.[9]

Causality Behind Experimental Choices:

-

Copper Source: Copper(II) acetate is a common and effective catalyst.[7][8] Copper(I) salts like CuI can also be used, particularly in Ullmann-type couplings.[10]

-

Ligand: In some cases, ligands such as N,N-dimethylglycine can improve the efficiency of the coupling reaction.[10]

-

Base: A base like cesium carbonate is often required to facilitate the reaction.[9]

Palladium catalysis offers a versatile platform for the synthesis of aryl vinyl ethers. Methods include the Heck-type reaction of phenols with vinyl halides or triflates and the transetherification of phenols with other vinyl ethers.[11][12][13][14]

Mechanism (Heck-type Vinylation):

The catalytic cycle typically involves:

-

Oxidative Addition: The palladium(0) catalyst reacts with the vinyl halide to form a palladium(II) intermediate.

-

Coordination and Insertion: The 4-nitrophenoxide coordinates to the palladium center, followed by insertion into the palladium-vinyl bond.

-

Reductive Elimination: The desired this compound is eliminated, regenerating the palladium(0) catalyst.

Figure 4: Catalytic cycle for palladium-catalyzed O-vinylation of 4-nitrophenol.

Transetherification:

Palladium catalysts can also facilitate the exchange of the alkoxy group of a vinyl ether with an alcohol (in this case, 4-nitrophenol).[11] This method often uses a readily available vinyl ether, such as ethyl vinyl ether, as the vinyl source.

Causality Behind Experimental Choices:

-

Palladium Precursor: Palladium(II) acetate and palladium(II) chloride are common precursors.[12]

-

Ligands: Phosphine ligands, such as triphenylphosphine or bidentate phosphines, are often crucial for the stability and reactivity of the catalyst.

-

Base: A base is typically required to generate the phenoxide in situ.

Table 2: Comparison of Metal-Catalyzed Vinylation Methods

| Method | Catalyst | Vinyl Source | Key Advantages | Potential Challenges |

| Copper-Catalyzed | Cu(OAc)₂, CuI | Vinylboronic acid equivalent, Vinyl halides | Mild conditions, good functional group tolerance.[7][8][9] | Stoichiometric amounts of copper salts may be needed in some cases. |

| Palladium-Catalyzed | Pd(OAc)₂, PdCl₂ | Vinyl halides, Vinyl triflates, Vinyl ethers | High efficiency, broad scope.[11][12] | Catalyst and ligand cost, potential for side reactions with electron-deficient substrates.[15] |

Vinylation with Vinyl Acetate

The use of vinyl acetate as a vinylating agent in the presence of a transition metal catalyst, such as gold or iridium, presents another synthetic route.[16][17][18] This process, often termed transvinylation, involves the transfer of the vinyl group from vinyl acetate to 4-nitrophenol.

Mechanism:

The mechanism is believed to involve the coordination of the catalyst to both the vinyl acetate and the phenol, facilitating the transfer of the vinyl group.

Figure 5: General scheme for the transvinylation of 4-nitrophenol with vinyl acetate.

III. Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis of this compound based on the discussed synthetic routes. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Williamson Ether Synthesis (Two-Step Method)

Step 1: Synthesis of 1-(2-Chloroethoxy)-4-nitrobenzene

-

To a stirred solution of 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add 1,2-dichloroethane (3.0 eq).

-

Heat the mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2-chloroethoxy)-4-nitrobenzene.

Step 2: Elimination to this compound

-

Dissolve 1-(2-chloroethoxy)-4-nitrobenzene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a strong base, such as powdered potassium hydroxide (3.0 eq).

-

Heat the mixture to reflux and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Protocol 2: Copper-Catalyzed Vinylation with a Vinylboronic Acid Equivalent[7][8]

-

To a flask containing 4-nitrophenol (1.0 eq) and copper(II) acetate (0.1 eq), add a solution of 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.5 eq) in a suitable solvent like dichloromethane.

-

Add a base, such as triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

IV. Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The characteristic signals for the vinyl protons and the aromatic protons, as well as the carbon signals, should be observed and in agreement with the expected structure.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the C-O-C ether linkage, and the C=C double bond of the vinyl group.

-

Melting Point: The melting point of the purified product should be sharp and consistent with reported values.

V. Conclusion and Future Outlook